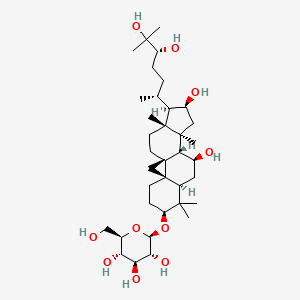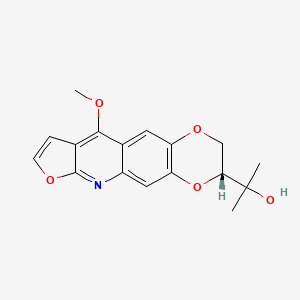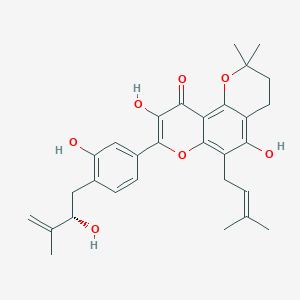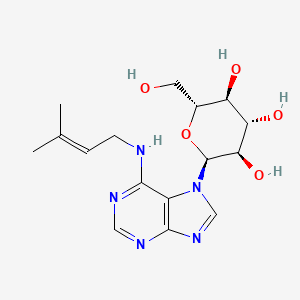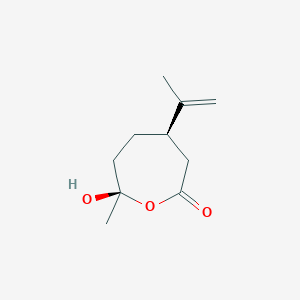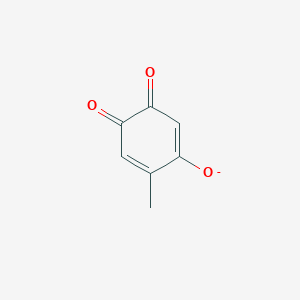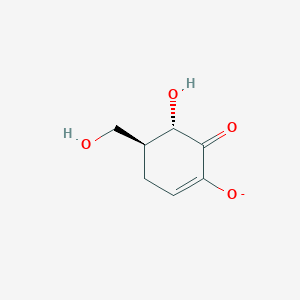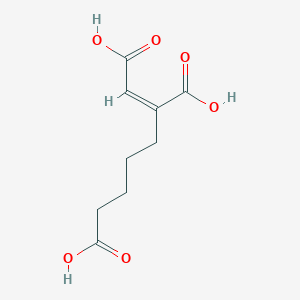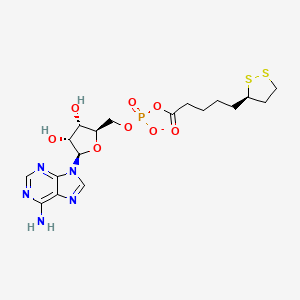
N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycoursodeoxycholate is a N-acylglycinate that is the conjugate base of glycoursodeoxycholic acid. obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a cholanic acid conjugate anion and a N-acylglycinate. It is a conjugate base of a glycoursodeoxycholic acid.
Applications De Recherche Scientifique
Synthesis and Biotransformation Studies
- The synthesis of coenzyme A esters of similar bile acid compounds has been explored for studying beta-oxidation in bile acid biosynthesis. This involves chemical synthesis methods for studying side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).
Bile Salt Analysis
- In-depth analysis of bile salts, including those similar to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate, has been conducted in various species, providing insights into bile acid composition and biochemical implications (Haslewood, 1971).
Chemical Structure and Dehydration Studies
- Studies on the chemical structure and dehydration products of similar bile acids offer insights into their chemical behavior and potential applications (Harano et al., 1977).
Supramolecular Architecture
- Research on the crystal structures of oxo-cholic acids closely related to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate reveals diverse supramolecular architectures, which are significant for understanding their chemical properties (Bertolasi et al., 2005).
Biliary Bile Acid Metabolism
- Metabolism studies involving similar bile acids in guinea pigs provide essential information on the biliary bile acid formation and their excretion as conjugates (Kihira & Mosbach, 1978).
Bile Acid Identification in Cholestasis
- The identification of bile acids, including N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate-like compounds in serum and urine during cholestasis, offers insights into the minor components of bile acid mixtures and their metabolism (Summerfield et al., 1976).
Microbial Biotransformation
- The biotransformation of similar bile acids by microorganisms, such as Xanthomonas maltophilia, is a crucial area of research for understanding and harnessing their properties for practical applications (Pedrini et al., 2006).
Anodic Electrochemical Oxidation
- Anodic electrochemical oxidation studies on cholic acid, closely related to N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate, reveal specific oxidation patterns that are essential for chemical synthesis and modification (Medici et al., 2001).
Propriétés
Nom du produit |
N-(3alpha,7beta-dihydroxy-5beta-cholan-24-oyl)glycinate |
|---|---|
Formule moléculaire |
C26H42NO5- |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 |
Clé InChI |
GHCZAUBVMUEKKP-XROMFQGDSA-M |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



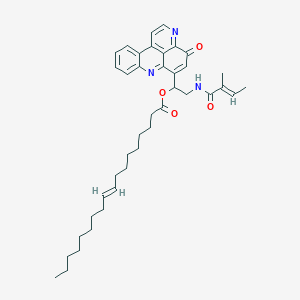
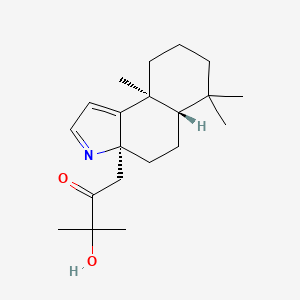
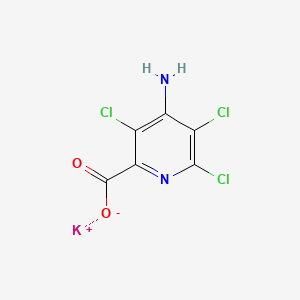
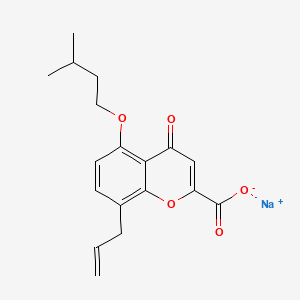
![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)
